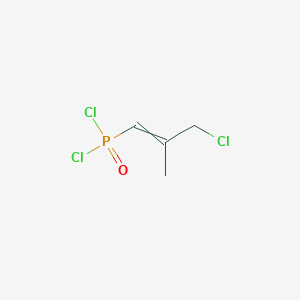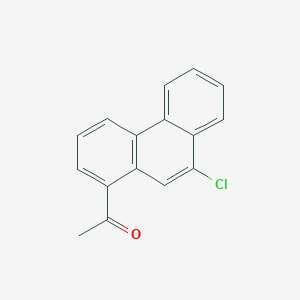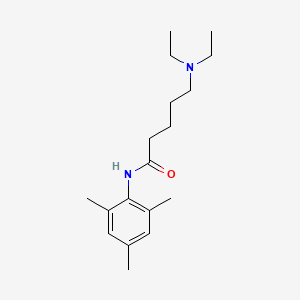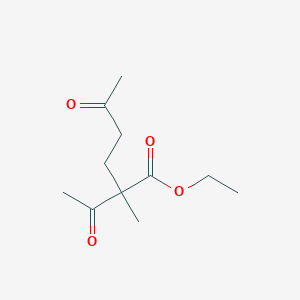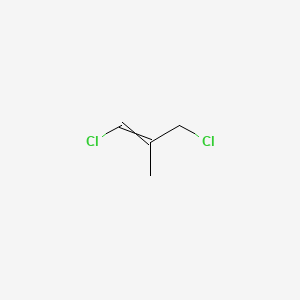
1,3-Dichloro-2-methylpropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-methyl-1-propene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless liquid with a sweet smell and is feebly soluble in water. This compound is known for its use in various chemical reactions and industrial applications.
Vorbereitungsmethoden
1,3-Dichloro-2-methyl-1-propene can be synthesized through several methods. One common synthetic route involves the chlorination of propene. This process typically involves the reaction of propene with chlorine gas under controlled conditions to yield 1,3-dichloro-2-methyl-1-propene. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dichloro-2-methyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides, specifically as a preplant fumigant and nematicide.
Wirkmechanismus
The mechanism by which 1,3-dichloro-2-methyl-1-propene exerts its effects involves its interaction with nucleophilic centers in biological molecules. It can chemically combine with sulfhydryl, amine, or hydroxy groups in essential enzymes, disrupting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2-methyl-1-propene can be compared with other similar compounds such as:
1,3-Dichloropropene: Used as a soil fumigant and nematicide.
2,3-Dichloro-1-propene: Used in the manufacture of carbamate herbicides.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of 1,3-dichloro-2-methyl-1-propene lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
3375-22-2 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
1,3-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChI-Schlüssel |
ZWZWQSKCVXIXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


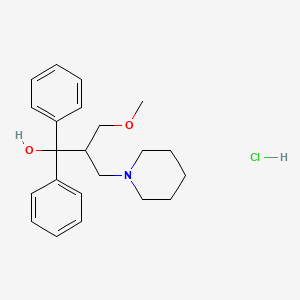
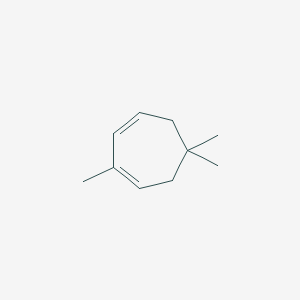
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
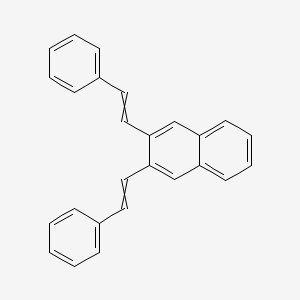

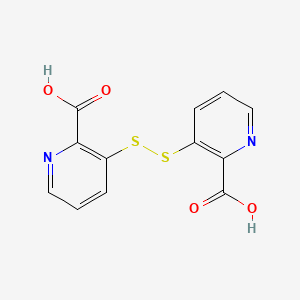

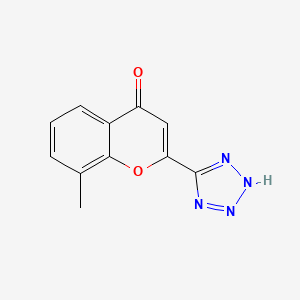
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
